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Compound of Interest

Compound Name: Olomoucine

Cat. No.: B1683950

In the landscape of kinase inhibitor screening and drug discovery, the use of well-characterized
control compounds is paramount for assay validation and data interpretation. Olomoucine, a
purine derivative, has historically served as a reference compound, particularly for studies
targeting cyclin-dependent kinases (CDKSs). This guide provides a comprehensive comparison
of Olomoucine with other kinase inhibitor controls, offering researchers, scientists, and drug
development professionals the necessary data and protocols to make informed decisions for
their experimental designs.

Mechanism of Action

Olomoucine functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of
susceptible kinases and preventing the transfer of a phosphate group to their substrates.[1][2]
Its primary targets are members of the CDK family, which are key regulators of the cell cycle.[1]
[3] By inhibiting CDKs, Olomoucine can induce cell cycle arrest at the G1/S and G2/M
transitions.[4][5]

Comparative Inhibitory Activity

The efficacy and selectivity of a kinase inhibitor are crucial parameters. The following tables
summarize the half-maximal inhibitory concentration (IC50) values of Olomoucine and its
analogs, Roscovitine and Olomoucine II, as well as other commonly used kinase inhibitor
controls, Staurosporine and Flavopiridol, against a panel of kinases.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1683950?utm_src=pdf-interest
https://www.benchchem.com/product/b1683950?utm_src=pdf-body
https://www.benchchem.com/product/b1683950?utm_src=pdf-body
https://www.benchchem.com/product/b1683950?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cdk2_IN_23_in_High_Throughput_Screening.pdf
https://www.benchchem.com/pdf/Olomoucine_II_A_Potent_and_Selective_CDK9_Inhibitor_for_Research_and_Drug_Development.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cdk2_IN_23_in_High_Throughput_Screening.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cdk_IN_10_in_High_Throughput_Screening.pdf
https://www.benchchem.com/product/b1683950?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5804095/
https://www.researchgate.net/figure/Workflow-Schematic-representation-of-workflow-for-inhibitor-screening-docking-and_fig1_335251907
https://www.benchchem.com/product/b1683950?utm_src=pdf-body
https://www.benchchem.com/product/b1683950?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Table 1: Inhibitory Activity (IC50, uM) of Olomoucine and its Analogs against Cyclin-

Dependent Kinases

Kinase Target Olomoucine Ros-cc-)vi-tine Olomoucine Il
(Seliciclib)

CDK1/cyclin B 7.0 0.7 7.6

CDK2/cyclin A 7.0 0.7

CDK2/cyclin E 7.0 0.1 0.1

CDK4/cyclin D1 19.8

CDK5/p35 3.0

CDK7/cyclin H 0.5 0.45

CDKO9/cyclin T 0.8 0.06

Data compiled from multiple sources.[1][2][6][7] Note that IC50 values can vary depending on

experimental conditions.

Table 2: Inhibitory Activity (IC50, uM) of Broad-Spectrum Kinase Inhibitor Controls
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Kinase Target

Staurosporine

Flavopiridol (Alvocidib)

CDK1

CDK2

CDK4

CDKY7

CDK9

p60v-src

0.006

Protein Kinase A

0.007

Protein Kinase C

0.003

CaM Kinase Il

0.02

p38a

1.34

p38p

1.82

p38y

0.65

p38%

0.45

Data compiled from multiple sources.[8] Staurosporine is a potent but non-selective inhibitor.[9]
[10] Flavopiridol inhibits a broad range of CDKs.[11][12]

Signaling Pathways and Experimental Workflows

To visualize the context in which these inhibitors function and how they are tested, the following

diagrams illustrate the CDK-mediated cell cycle regulation and a typical workflow for a kinase

inhibitor screening assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1683950?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

